6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one
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Overview
Description
6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, and the incorporation of fluorine atoms enhances their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial cells from reproducing, leading to their death. This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Another fluoroquinolone known for its broad-spectrum activity.
Ofloxacin: A fluoroquinolone with enhanced penetration ability through cell membranes.
Uniqueness
6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one is unique due to its specific structural modifications, which may result in different biological activities and pharmacokinetic properties compared to other fluoroquinolones. Its specific substitution pattern on the quinoline ring can lead to variations in its interaction with bacterial enzymes and other molecular targets .
Properties
CAS No. |
61297-99-2 |
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Molecular Formula |
C18H16FNO |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C18H16FNO/c1-12-3-5-14(6-4-12)11-20-17-8-7-15(19)10-16(17)13(2)9-18(20)21/h3-10H,11H2,1-2H3 |
InChI Key |
GLGYVHMXWIQQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C |
Origin of Product |
United States |
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